(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid
Brand Name:
Vulcanchem
CAS No.:
128438-01-7
VCID:
VC21167261
InChI:
InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29)/b27-21-
SMILES:
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O
Molecular Formula:
C24H19N3O3S
Molecular Weight:
429.5 g/mol
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid
CAS No.: 128438-01-7
Cat. No.: VC21167261
Molecular Formula: C24H19N3O3S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128438-01-7 |
|---|---|
| Molecular Formula | C24H19N3O3S |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid |
| Standard InChI | InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29)/b27-21- |
| Standard InChI Key | XEZIFGWTSLOMMT-MEFGMAGPSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=CSC(=N4)N)\C(=O)O |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator